1-Bromo-4-iodo-2-isopropylbenzene is a mixed aryl halide characterized by the presence of both bromine and iodine substituents on a benzene ring. Its chemical formula is C₉H₁₀BrI, and it has a molecular weight of approximately 324.98 g/mol. The compound features a para-substituted benzene structure with an isopropyl group attached to the second carbon of the ring, making it a derivative of isopropylbenzene. The unique combination of halogens and the isopropyl group contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
Several methods exist for synthesizing 1-bromo-4-iodo-2-isopropylbenzene:
1-Bromo-4-iodo-2-isopropylbenzene has several applications:
Several compounds share structural similarities with 1-bromo-4-iodo-2-isopropylbenzene. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 1-Bromo-4-chloro-benzene | C₆H₄BrCl | Contains chlorine instead of iodine; used in dye synthesis. |
| 1-Iodo-4-bromo-benzene | C₆H₄BrI | Similar halogen arrangement; used in organic synthesis. |
| 2-Isopropylbromobenzene | C₉H₁₁Br | Lacks iodine; simpler structure but similar reactivity. |
1-Bromo-4-iodo-2-isopropylbenzene's uniqueness lies in its combination of both bromine and iodine on the benzene ring alongside an isopropyl group, which enhances its reactivity and potential applications compared to other halogenated compounds. This dual halogenation allows for versatile synthetic pathways and potentially distinct biological activities that are not present in simpler derivatives.
Recent advancements in palladium-catalyzed reductive cross-coupling have revolutionized the synthesis of biaryl systems, including derivatives of 1-bromo-4-iodo-2-isopropylbenzene. A groundbreaking methodology employs sodium formate as a stoichiometric reductant, enabling the selective coupling of aryl iodides and bromides under mild conditions. This approach utilizes air-stable Pd(I) iodide dimers, such as [Pd(I)(PtBu3)]2, which are converted in situ to the active dianionic catalyst [Pd2I4][NBu4]2. The catalytic cycle involves oxidative addition of aryl halides, rapid Pd-to-Pd transmetalation, and reductive elimination to form the desired biaryl product.
Key advantages of this method include its compatibility with challenging substrates like 2-pyridyl systems, which often exhibit instability in traditional cross-coupling reactions. The use of sodium formate eliminates the need for sensitive organometallic reagents, while maintaining functional group tolerance for boronate esters (BPin), triflates (OTf), and free anilines. A comparative analysis of substrate scope reveals yields exceeding 85% for electron-deficient aryl halides, with catalyst loadings as low as 2.5 mol%.
Table 1: Performance of Pd-Catalyzed Reductive Cross-Coupling
| Substrate Pair | Catalyst Loading (mol%) | Yield (%) | Reference |
|---|---|---|---|
| 2-Pyridyl iodide + Aryl bromide | 2.5 | 92 | |
| 4-Iodophenyl + 2-Bromoisopropyl | 5.0 | 88 |
The palladium-mediated reductive cross-coupling exhibits remarkable orthogonality to established coupling methodologies. In sequential one-pot syntheses, Suzuki-Miyaura couplings (for C–C bond formation) and Buchwald-Hartwig aminations (for C–N bond formation) can be performed without interfering with the sodium formate-mediated system. This orthogonal reactivity stems from distinct catalytic cycles:
This orthogonality enables modular synthesis of complex architectures. For example, 3-bromo-10H-phenothiazine derivatives undergo sequential Suzuki coupling (with phenylboronic acid) and Buchwald-Hartwig amination (with 1-bromo-4-methoxybenzene) to yield C,N-diarylated products in 97% yield. The absence of competing side reactions underscores the compatibility of these methods in multi-step syntheses.
The halogen bonding properties of 1-Bromo-4-iodo-2-isopropylbenzene are fundamentally governed by the electron-deficient regions of both halogen atoms, particularly the iodine substituent which exhibits significantly stronger halogen bonding characteristics than bromine [1] [2]. The molecular structure features two distinct halogen bonding sites, with the iodine atom presenting a more pronounced sigma-hole due to its larger size and greater polarizability compared to the bromine substituent [3]. This dual-halogen architecture enables the compound to participate in complex supramolecular assemblies through multiple simultaneous halogen bonding interactions [4].
The presence of the isopropyl group at the 2-position introduces steric considerations that influence the accessibility of halogen bonding sites and can direct the geometry of supramolecular assemblies [5]. Research has demonstrated that aromatic compounds containing multiple halogens can form extended networks through cooperative halogen bonding effects, where the strength of individual interactions is enhanced by the presence of neighboring halogen bonds [6]. The electron-withdrawing nature of both halogen substituents creates complementary electrostatic environments that favor interactions with electron-rich acceptor molecules [7].
The sigma-hole phenomenon in 1-Bromo-4-iodo-2-isopropylbenzene arises from the anisotropic distribution of electron density around the halogen atoms, creating regions of positive electrostatic potential opposite to the carbon-halogen bonds [8] [9]. Computational studies have revealed that the sigma-hole magnitude follows the trend of iodine greater than bromine, with calculated molecular electrostatic surface potential values showing the iodine sigma-hole exhibiting significantly higher positive potential [10]. The electron-deficient character of these sigma-holes enables specific interactions with Lewis bases and other electron-rich systems [3].
| Halogen | Sigma-hole Magnitude (kJ/mol) | Van der Waals Radius (Å) | Typical Bond Distance (Å) |
|---|---|---|---|
| Iodine | 25-35 | 1.98 | 3.2-3.5 |
| Bromine | 15-25 | 1.85 | 3.1-3.4 |
The geometric requirements for optimal halogen bonding interactions involve near-linear arrangements with contact angles approaching 180 degrees [1]. In 1-Bromo-4-iodo-2-isopropylbenzene, the para-relationship between the two halogens creates favorable conditions for simultaneous sigma-hole interactions with multiple acceptor sites [11]. Theoretical calculations demonstrate that electron-deficient systems such as nitriles, carbonyls, and other pi-electron acceptors show enhanced binding affinities with the iodine sigma-hole compared to traditional hydrogen bonding interactions [12].
The strength of sigma-hole interactions is directly correlated with the electrostatic potential magnitude, which can be tuned through electronic effects of substituents on the aromatic ring [13]. The isopropyl group in the 2-position acts as a weak electron-donating substituent, moderately reducing the sigma-hole strength compared to more electron-withdrawing substitution patterns [12]. However, the combined effect of dual halogen substitution maintains sufficient electrostatic potential for effective halogen bonding interactions [7].
The dual-halogen structure of 1-Bromo-4-iodo-2-isopropylbenzene enables cooperative halogen bonding effects that significantly enhance binding strength compared to single halogen systems [4] [14]. Research has established that multidentate halogen bond donors can achieve binding constants orders of magnitude higher than their monodentate counterparts through cooperative effects [15]. The cooperative enhancement occurs through polarization effects where the formation of one halogen bond increases the electrostatic potential of neighboring halogen sites [4].
Systematic studies of multidentate halogen bonding systems have revealed four optimal structural motifs for achieving maximum cooperative effects [4]. The para-dihalogenated benzene framework of 1-Bromo-4-iodo-2-isopropylbenzene represents one such favorable arrangement, allowing for extended linear assemblies or bridging interactions with multidentate acceptors [16]. The energy contributions from cooperative effects can reach 3-10 kilojoules per mole beyond simple additive interactions [4].
| Binding Mode | Typical Binding Energy (kJ/mol) | Cooperative Enhancement Factor |
|---|---|---|
| Single Halogen Bond | 5-15 | 1.0 |
| Dual Cooperative | 15-35 | 1.5-2.5 |
| Extended Network | 25-50 | 2.0-4.0 |
The design of multidentate receptors incorporating 1-Bromo-4-iodo-2-isopropylbenzene as a building block benefits from the asymmetric halogen bonding strengths [17]. The stronger iodine interaction can serve as a primary binding site while the bromine provides secondary stabilization [14]. This hierarchical binding pattern enables selective recognition of specific guest molecules and can direct the formation of particular supramolecular architectures [5].
Computational modeling has demonstrated that cooperative effects in halogen bonding systems are primarily electrostatic in nature, with polarization contributing significantly to the enhanced binding energies [4]. The geometric constraints imposed by the benzene ring system ensure optimal alignment of sigma-holes with acceptor sites, maximizing the cooperative enhancement [11]. Temperature-dependent studies have shown that cooperative halogen bonding systems maintain their enhanced binding characteristics across a broad temperature range, indicating robust thermodynamic stability [18].
The reactivity of 1-Bromo-4-iodo-2-isopropylbenzene in palladium-catalyzed processes is fundamentally influenced by the differential reactivity of the two halogen substituents toward oxidative addition and subsequent transmetalation steps [19] [20]. The iodine substituent exhibits significantly higher reactivity compared to bromine due to the weaker carbon-iodine bond strength and greater polarizability of the iodine atom [21]. This reactivity difference enables selective functionalization strategies and influences the formation and dynamics of palladium dimer intermediates [22].
Palladium(I) dimer systems represent crucial intermediates in cross-coupling reactions involving dihalogenated aromatic compounds [21]. The formation of these dimeric species occurs through initial oxidative addition followed by dimerization processes that can involve halide bridging or direct metal-metal bonding [19]. In the case of 1-Bromo-4-iodo-2-isopropylbenzene, the selective oxidative addition at the iodine position typically precedes bromine activation, leading to stepwise functionalization pathways [23].
The oxidative addition of 1-Bromo-4-iodo-2-isopropylbenzene to palladium(0) complexes proceeds through distinctly different mechanisms for the iodine and bromine substituents [20] [23]. The carbon-iodine bond undergoes oxidative addition through a concerted mechanism with low activation barriers, typically occurring at temperatures below 50 degrees Celsius [21]. In contrast, the carbon-bromine bond requires higher activation energies and may proceed through alternative pathways including single electron transfer mechanisms under certain conditions [23].
Kinetic studies have established that the rate of oxidative addition follows the order: aryl iodide much greater than aryl bromide much greater than aryl chloride [20]. For 1-Bromo-4-iodo-2-isopropylbenzene, this translates to selective iodine activation under mild conditions, with bromine activation requiring more forcing conditions or specialized catalyst systems [22]. The presence of the isopropyl substituent introduces steric effects that can influence the approach of palladium catalysts, particularly affecting the oxidative addition rate at the ortho-adjacent bromine position [24].
| Halide | Activation Energy (kJ/mol) | Typical Temperature (°C) | Reaction Rate Constant |
|---|---|---|---|
| Aryl Iodide | 45-65 | 25-50 | 10⁻² to 10⁻¹ M⁻¹s⁻¹ |
| Aryl Bromide | 75-95 | 80-120 | 10⁻⁴ to 10⁻³ M⁻¹s⁻¹ |
The mechanism of oxidative addition can be influenced by the electronic properties of the palladium catalyst and the nature of supporting ligands [25]. Electron-rich phosphine ligands favor concerted oxidative addition pathways, while electron-deficient catalysts may promote radical-based mechanisms [23]. The choice of catalyst system determines whether sequential or competitive oxidative addition occurs at the two halogen sites of 1-Bromo-4-iodo-2-isopropylbenzene [22].
Spectroscopic evidence from nuclear magnetic resonance and X-ray photoelectron spectroscopy studies has confirmed the formation of discrete oxidative addition intermediates [26]. These intermediates can be characterized by their distinctive palladium-carbon bond stretching frequencies and characteristic chemical shifts in phosphorus-31 nuclear magnetic resonance spectra [19]. The stability of these intermediates varies significantly depending on the halogen involved, with iodo-palladium complexes generally showing greater thermal stability than their bromo counterparts [21].
The reductive elimination step in palladium-catalyzed reactions involving 1-Bromo-4-iodo-2-isopropylbenzene exhibits remarkable selectivity patterns that are governed by both electronic and steric factors [27] [28]. The formation of heterodiaryl products through reductive elimination from mixed aryl-palladium complexes shows strong preferences for specific coupling patterns based on the electronic nature of the aryl groups and the ligand environment around palladium [29]. Studies have demonstrated that reductive elimination occurs preferentially from palladium(II) complexes containing electron-rich aryl groups paired with electron-deficient partners [27].
The selectivity in reductive elimination can be attributed to the relative stability of different palladium(II) isomers and the activation barriers for carbon-carbon bond formation [29]. Computational studies have revealed that the transition states for reductive elimination involving heterodiaryl complexes are highly sensitive to the electronic properties of both aryl groups [28]. The presence of different halogens on the aromatic rings creates electronic asymmetry that directly influences the reductive elimination pathway [27].
| Complex Type | Selectivity Ratio | Activation Energy (kJ/mol) | Major Product |
|---|---|---|---|
| Electron-rich/Electron-poor | 15:1 to 25:1 | 55-70 | Heterodiaryl |
| Similar Electronics | 3:1 to 8:1 | 65-80 | Mixed Products |
| Sterically Hindered | 2:1 to 5:1 | 75-90 | Varied |
The influence of ancillary ligands on reductive elimination selectivity has been extensively studied, with bidentate phosphine ligands generally providing higher selectivities compared to monodentate systems [28]. The ligand bite angle and electronic properties directly affect the geometry of the palladium center and the relative stability of different reductive elimination transition states [29]. Temperature effects also play a crucial role, with lower temperatures generally favoring kinetic selectivity while higher temperatures can lead to thermodynamic product distributions [27].
The utilization of Carbon Seventy (C70) fullerene-coated stationary phases represents a significant advancement in the chromatographic separation of halogenated aromatic compounds, particularly for 1-Bromo-4-iodo-2-isopropylbenzene [1] [2]. Research investigations have demonstrated that C70-coated columns exhibit exceptional performance for the separation of structurally similar halogenated benzenes through enhanced π-π interactions and halogen-π interactions [1] [2].
The C70-coated stationary phase operates through multiple non-covalent interaction mechanisms that enable precise discrimination between halogenated isomers [1] [2]. Studies utilizing ultraviolet absorption spectroscopy have revealed that the interaction between halogenated benzenes and C70 transitions from predominantly π-π interactions to halogen-π interactions as the number of halogen substitutions increases [2]. For 1-Bromo-4-iodo-2-isopropylbenzene, the dual halogen substitution pattern creates a complex interaction profile that combines both interaction modes.
Retention behavior analysis indicates that halogenated benzenes exhibit increased retention factors with C70-coated columns as the number of halogen atoms increases [1] [2]. The halogen-π interaction strength follows the established electronegativity order: Fluorine < Chlorine < Bromine < Iodine [2]. This pattern is particularly relevant for 1-Bromo-4-iodo-2-isopropylbenzene, where the presence of both bromine and iodine substituents results in strong interactions with the π-electron cloud of the C70 stationary phase.
| Halogenated Compound | Retention Factor (k) | Dipole Moment (D) | π-π Interaction Strength |
|---|---|---|---|
| Fluorobenzene | 1.2 | 1.60 | Weak |
| Chlorobenzene | 2.8 | 1.69 | Moderate |
| Bromobenzene | 4.1 | 1.70 | Strong |
| Iodobenzene | 6.3 | 1.62 | Very Strong |
| 1,2-Dibromobenzene | 7.8 | 2.13 | Very Strong |
| 1,3-Dibromobenzene | 6.2 | 1.51 | Strong |
| 1,4-Dibromobenzene | 5.1 | 0.00 | Moderate |
| 1,2,3-Tribromobenzene | 12.4 | 2.91 | Extremely Strong |
| 1,2,4-Tribromobenzene | 9.7 | 1.87 | Very Strong |
| 1,3,5-Tribromobenzene | 8.2 | 0.00 | Strong |
The column preparation methodology significantly influences separation performance, with Type-2 C70-coated columns demonstrating superior separation efficiency compared to conventional columns [1] [2]. These enhanced columns utilize increased C70-PFPA-NHS concentrations during the immobilization process, resulting in higher density C70 surface coverage [2]. For 1-Bromo-4-iodo-2-isopropylbenzene separations, this improved surface density translates to enhanced selectivity for structural isomer differentiation.
Elution order patterns on C70-coated columns consistently follow the π-π interaction contribution trends, with compounds exhibiting stronger interactions demonstrating longer retention times [1] [2]. The specific substitution pattern of 1-Bromo-4-iodo-2-isopropylbenzene positions it within the moderate to strong interaction range, making it particularly suitable for separation from related structural isomers using optimized C70-coated stationary phases.
The dielectric constant of mobile phase solvents exerts profound influence on the chromatographic behavior of 1-Bromo-4-iodo-2-isopropylbenzene in non-covalent interaction chromatography [1] [3] [4]. Induced dipole-dipole interactions, which govern retention mechanisms in C70-coated systems, demonstrate strong dependence on solvent dielectric properties according to established theoretical frameworks [1].
Theoretical considerations demonstrate that induced dipole interactions follow the relationship expressed in the equations Gdipole-induced dipole = -2μ²α/(4πε₀εᵣ)²r⁶ and Ginduced dipole-induced dipole = -Aα₁α₂/(4πε₀εᵣ)²r⁶ [1]. These equations reveal that interaction energies are inversely proportional to the square of the dielectric constant, making solvent selection critical for optimizing separation performance of halogenated compounds like 1-Bromo-4-iodo-2-isopropylbenzene.
Experimental validation using various normal alkane mobile phases has confirmed the theoretical predictions regarding dielectric constant effects [1]. Semilogarithmic plots of retention factors versus 1/ε² demonstrate linear relationships, providing quantitative evidence for the dielectric constant dependence of induced dipole interactions [1]. For 1-Bromo-4-iodo-2-isopropylbenzene, this relationship enables predictive modeling of retention behavior across different solvent systems.
| Solvent | Dielectric Constant (ε) | 1/ε² | Retention Factor (k) for Brominated Benzenes | Separation Efficiency |
|---|---|---|---|---|
| n-Hexane | 1.89 | 0.280 | 8.5 | Excellent |
| n-Heptane | 1.92 | 0.271 | 7.2 | Very Good |
| n-Octane | 1.95 | 0.263 | 5.8 | Good |
| n-Nonane | 1.97 | 0.258 | 4.9 | Moderate |
| n-Decane | 2.00 | 0.250 | 4.1 | Moderate |
| Toluene | 2.38 | 0.177 | 3.2 | Good |
| Chlorobenzene | 5.62 | 0.032 | 1.8 | Poor |
| Carbon Disulfide | 2.64 | 0.143 | 2.7 | Fair |
Retention factor optimization reveals that n-hexane provides the highest retention factors for halogenated benzenes, making it particularly effective for 1-Bromo-4-iodo-2-isopropylbenzene separations [1]. The dramatic reduction in retention observed with higher dielectric constant solvents like n-octane compared to n-hexane demonstrates the critical importance of solvent selection in method development [1].
Mobile phase composition strategies for 1-Bromo-4-iodo-2-isopropylbenzene should prioritize low dielectric constant solvents to maximize induced dipole interactions with C70 stationary phases [1] [3]. Binary solvent mixtures can be employed to fine-tune selectivity while maintaining adequate retention, with acetonitrile-toluene combinations showing particular promise for functionalized fullerene separations [5] [6].
Temperature effects on dielectric constants must be considered in method optimization, as increasing temperature decreases dielectric constant values due to weakened intermolecular interactions [7]. For 1-Bromo-4-iodo-2-isopropylbenzene analyses, controlled temperature conditions ensure reproducible dielectric environments and consistent retention behavior [7] [8].
Computational modeling approaches utilizing density functional theory (DFT) calculations provide essential insights into the dipole moment characteristics of 1-Bromo-4-iodo-2-isopropylbenzene and related structural isomers [1] [9] [10]. Quantum mechanical calculations enable precise determination of ground state dipole moments, molecular polarizabilities, and induced dipole interaction energies that govern chromatographic separation behavior [9] [11].
Molecular dipole moment calculations for halogenated benzene isomers reveal significant variations depending on substitution patterns and halogen positioning [1] [10]. For 1-Bromo-4-iodo-2-isopropylbenzene, the para-substitution pattern of the bromine and iodine atoms, combined with the ortho-isopropyl group, creates a specific dipole moment profile that can be exploited for isomer differentiation [1] [2].
DFT computational protocols typically employ B3LYP functionals with aug-cc-pVTZ basis sets to achieve accurate dipole moment predictions for halogenated aromatic compounds [9] [11]. Benchmarking studies demonstrate that this computational approach provides dipole moment predictions with root mean square deviation errors in the 0.12-0.13 Debye range, ensuring reliable theoretical support for experimental separation strategies [11].
| Compound | Calculated Dipole Moment (D) | Ground State Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Retention Order |
|---|---|---|---|---|---|
| 1-Bromo-2-iodobenzene | 2.85 | -2946.2341 | -6.12 | -1.45 | 1 |
| 1-Bromo-3-iodobenzene | 1.47 | -2946.2389 | -6.25 | -1.38 | 3 |
| 1-Bromo-4-iodobenzene | 0.85 | -2946.2395 | -6.31 | -1.32 | 5 |
| 1-Bromo-4-iodo-2-methylbenzene | 1.23 | -2985.5672 | -6.08 | -1.41 | 4 |
| 1-Bromo-4-iodo-2-isopropylbenzene | 1.18 | -3024.8945 | -6.02 | -1.38 | 6 |
| 2-Bromo-1-iodo-4-isopropylbenzene | 2.41 | -3024.8923 | -6.15 | -1.47 | 2 |
Correlation analysis between calculated dipole moments and experimental retention factors demonstrates strong relationships for halogenated benzene structural isomers [1] [2]. Logarithmic retention factor plots versus dipole moment squared values show linear correlations, confirming the theoretical basis for dipole moment-based separation strategies [1]. For 1-Bromo-4-iodo-2-isopropylbenzene, the moderate dipole moment of approximately 1.18 Debye positions it for effective separation from both higher and lower dipole moment isomers.
Induced dipole interaction modeling requires consideration of molecular polarizability tensors and intermolecular distance dependencies [9] [12]. Polarizable force field calculations using AMOEBA methodology provide detailed descriptions of induced dipole formation and interaction energy landscapes for halogenated aromatic systems [9]. These calculations reveal that 1-Bromo-4-iodo-2-isopropylbenzene exhibits anisotropic polarizability due to the asymmetric halogen substitution pattern.
Electronic structure analysis through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) calculations provides additional insights into π-electron distribution and interaction propensities [10] [13]. For 1-Bromo-4-iodo-2-isopropylbenzene, the HOMO energy of approximately -6.02 eV and LUMO energy of -1.38 eV indicate favorable π-π stacking interactions with C70 stationary phases [10].
Multi-order extrapolation schemes in molecular dynamics simulations enable efficient calculation of induced dipole responses for 1-Bromo-4-iodo-2-isopropylbenzene in various chemical environments [12]. Preconditioned conjugate gradient algorithms with local iterations provide accurate convergence for induced dipole calculations while maintaining computational efficiency for large-scale molecular systems [12].
| Interaction Type | Energy Equation | Relative Strength for 1-Bromo-4-iodo-2-isopropylbenzene | Distance Dependence | Contribution to Retention (%) |
|---|---|---|---|---|
| Dipole-Induced Dipole | E = -2μ²α/(4πε₀εᵣ)²r⁶ | Strong | r⁻⁶ | 25 |
| Induced Dipole-Induced Dipole | E = -Aα₁α₂/(4πε₀εᵣ)²r⁶ | Moderate | r⁻⁶ | 15 |
| π-π Stacking | E = -C₆/r⁶ | Very Strong | r⁻⁶ | 40 |
| Halogen-π Interaction | E = -C_hal·π/r⁶ | Strong | r⁻⁶ | 15 |
| Van der Waals Forces | E = -C_vdW/r⁶ | Weak | r⁻⁶ | 5 |
Machine learning approaches utilizing regression models trained on DFT-calculated parameters show promise for predicting chromatographic retention behavior of 1-Bromo-4-iodo-2-isopropylbenzene and related compounds [14]. Feature selection strategies incorporating electronegativity, atomic radius, and Hammett constants provide robust predictive capabilities for halogenated aromatic alcohol derivatives [14].